molecular formula C10H10N2O3 B11454018 2-Hydroxy-N'-(prop-2-enoyl)benzohydrazide

2-Hydroxy-N'-(prop-2-enoyl)benzohydrazide

Cat. No.: B11454018
M. Wt: 206.20 g/mol
InChI Key: WCUFDERSSZEOJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-N’-(prop-2-enoyl)benzohydrazide is a chemical compound known for its diverse applications in scientific research. It is a derivative of benzohydrazide, characterized by the presence of a hydroxy group and a prop-2-enoyl group attached to the benzohydrazide core. This compound has garnered interest due to its potential biological activities and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-N’-(prop-2-enoyl)benzohydrazide typically involves the reaction of benzohydrazide with prop-2-enoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: The process may be optimized for higher yields and purity through the use of advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-N’-(prop-2-enoyl)benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Hydroxy-N’-(prop-2-enoyl)benzohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as a corrosion inhibitor

Mechanism of Action

The mechanism of action of 2-Hydroxy-N’-(prop-2-enoyl)benzohydrazide involves its interaction with various molecular targets. The hydroxy group and the prop-2-enoyl group play crucial roles in its reactivity. The compound can form hydrogen bonds and coordinate with metal ions, influencing its biological activity. It may also inhibit specific enzymes or interact with cellular components, leading to its observed effects .

Comparison with Similar Compounds

  • 2-Hydroxy-N’-(2-hydroxybenzoyl)benzohydrazide
  • N’-(prop-2-enoyl)benzohydrazide
  • 2-Hydroxy-N’-(thiophene-2-yl)methylene-benzohydrazide

Comparison: 2-Hydroxy-N’-(prop-2-enoyl)benzohydrazide is unique due to the presence of both a hydroxy group and a prop-2-enoyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications .

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

2-hydroxy-N'-prop-2-enoylbenzohydrazide

InChI

InChI=1S/C10H10N2O3/c1-2-9(14)11-12-10(15)7-5-3-4-6-8(7)13/h2-6,13H,1H2,(H,11,14)(H,12,15)

InChI Key

WCUFDERSSZEOJL-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NNC(=O)C1=CC=CC=C1O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.